3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
描述
属性
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(3,4-dichlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrCl2N4O2/c17-10-7-20-15(21-8-10)25-12-2-1-5-23(9-12)16(24)22-11-3-4-13(18)14(19)6-11/h3-4,6-8,12H,1-2,5,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUIKPXNLJPBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide typically involves multiple steps:
-
Formation of the Bromopyrimidine Intermediate: : The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
-
Coupling with Piperidine: : The bromopyrimidine intermediate is then reacted with piperidine under basic conditions to form the piperidine-pyrimidine intermediate. This step often requires a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
-
Formation of the Carboxamide: : The final step involves the coupling of the piperidine-pyrimidine intermediate with 3,4-dichlorophenyl isocyanate to form the desired carboxamide. This reaction is typically carried out in the presence of a catalyst such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
-
Substitution Reactions: : The bromopyrimidine moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Reduction reactions can also occur, potentially affecting the carboxamide group.
-
Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are often employed.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the carboxamide or piperidine ring.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromopyrimidine moiety could be involved in binding interactions, while the piperidine and carboxamide groups may contribute to the compound’s overall bioactivity.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives synthesized for pharmacological studies. Below is a detailed comparison based on substituents, synthesis yields, and inferred properties:
Key Observations:
Substituent Effects on Activity :
- The 5-bromopyrimidine group in the target compound may confer distinct electronic and steric properties compared to benzimidazolone analogs (e.g., compounds 19, 9, 53). Pyrimidines often engage in hydrogen bonding via nitrogen atoms, whereas benzimidazolones prioritize π-π interactions .
- Halogen Positioning : Bromine at the pyrimidine 5-position (target compound) vs. benzimidazolone 4-position (compound 53) could alter target engagement. Bromine’s larger size may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .
Synthetic Accessibility :
- High yields (>85%) for benzimidazolone derivatives (compounds 19, 9) suggest robust coupling between piperidine and isocyanate intermediates . The target compound’s pyrimidinyl-oxy group might require more specialized conditions due to ether linkage formation.
Dichlorophenyl Motif :
- The 3,4-dichlorophenyl group is conserved across all analogs, underscoring its role in enhancing binding affinity to hydrophobic pockets in targets like σ receptors or kinases .
Physicochemical Properties :
- Charged salts (e.g., compound 4’s hydrochloride) improve aqueous solubility, whereas neutral brominated/chlorinated derivatives (target compound, 53) may prioritize blood-brain barrier penetration .
生物活性
3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the class of piperidine carboxamides, which are often studied for their roles as enzyme inhibitors, receptor modulators, and therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : CHBrClNO
- Molecular Weight : 446.1 g/mol
- CAS Number : 2034529-74-1
The mechanism of action of this compound is primarily linked to its interactions with specific biological targets. It may function by inhibiting or modulating the activity of enzymes or receptors. The presence of the bromine atom in the pyrimidine ring can significantly influence its reactivity and biological activity compared to other halogenated analogs. The compound's structure suggests potential interactions at active or allosteric sites on target proteins, leading to altered conformation and function.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxicity against various cancer cell lines including Jurkat, HeLa, and MCF-7 cells. The IC values for these cells were notably low, indicating strong antiproliferative effects .
Case Study: BPU's Mechanism
BPU was shown to induce apoptosis and cell cycle arrest in the sub-G1 phase. It also exhibited antiangiogenic properties through in vivo assays using the chick chorioallantoic membrane (CAM), suggesting that similar compounds may possess comparable mechanisms of action .
Enzyme Inhibition Studies
The biological activity of this compound may also be linked to its ability to inhibit matrix metalloproteinases (MMPs), which are critical in tumor growth and metastasis. Computational docking studies have indicated promising binding affinities for MMPs, which are often targeted in cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide | Chlorine substitution | Moderate anticancer activity |
| 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide | Fluorine substitution | Reduced potency compared to brominated analog |
| 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide | Dimethoxy substitution | Enhanced solubility and stability |
The presence of bromine in the pyrimidine ring appears to enhance the compound's reactivity and biological efficacy compared to its chloro or fluoro counterparts.
常见问题
Basic Questions
Q. What synthetic routes are commonly employed for synthesizing 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidine-1-carboxamide core via coupling of 3,4-dichlorophenyl isocyanate with a piperidine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2 : Introduction of the 5-bromopyrimidin-2-yloxy group via nucleophilic aromatic substitution (SNAr) using a pre-functionalized pyrimidine derivative. Optimize reaction time and temperature (e.g., 80°C in DMF) to enhance regioselectivity .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Analyze H and C NMR spectra for diagnostic signals:
- Piperidine protons (δ 1.5–3.5 ppm, multiplet) and carboxamide carbonyl (δ ~165 ppm) .
- Aromatic protons from dichlorophenyl (δ 7.2–7.8 ppm) and bromopyrimidine (δ 8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays or organic solvents (e.g., chloroform) for synthesis. Similar piperidine carboxamides show solubility >10 mg/mL in DMSO .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; piperidine derivatives typically degrade <5% under these conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for the bromopyrimidine coupling step?
- Methodological Answer :
- Reagent Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if SNAr is inefficient. Screen ligands (e.g., XPhos) and bases (KPO) to enhance reactivity .
- Solvent Effects : Compare DMF vs. THF; DMF often improves reaction rates for electron-deficient pyrimidines .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to identify side products (e.g., dehalogenation) and adjust stoichiometry .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Analog Synthesis : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (CN, CF) to assess electronic effects on target binding .
- Molecular Docking : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., kinases) to model interactions. Focus on hydrogen bonding with the carboxamide and π-π stacking with dichlorophenyl .
- Enzymatic Assays : Measure IC against purified enzymes (e.g., tyrosine kinases) using fluorescence polarization or radiometric assays .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed for this compound?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester moieties) to the piperidine ring to enhance oral bioavailability .
- Linker Modifications : Replace the carboxamide with a sulfonamide or urea to reduce metabolic degradation. Validate stability in liver microsome assays .
- In Vivo Studies : Administer via IV (1–5 mg/kg in rodents) and measure plasma half-life using LC-MS/MS. Compare AUC values for lead analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
